Cyclopentanecarboximidamide
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Overview
Description
Cyclopentanecarboximidamide is an organic compound with the molecular formula C6H12N2 It is a derivative of cyclopentane, where the carboxylic acid group is replaced by a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanecarboximidamide can be synthesized through the reaction of ethyl cyclopentanecarbimidate with ammonia. The reaction is typically carried out in methanol at room temperature for 48 hours. The reaction mixture is then concentrated to yield this compound as an off-white gum .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis route involving ethyl cyclopentanecarbimidate and ammonia can be scaled up for industrial purposes. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid.
Reduction: Cyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanecarboximidamide can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
Cyclopentylamine: Similar structure but with an amine group instead of a carboximidamide group.
Uniqueness: this compound is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
cyclopentanecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMALUJUDHRIMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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